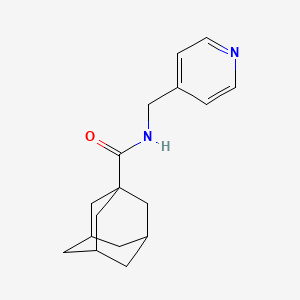

Aromatase-IN-2

Beschreibung

Eigenschaften

Molekularformel |

C17H22N2O |

|---|---|

Molekulargewicht |

270.37 g/mol |

IUPAC-Name |

N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C17H22N2O/c20-16(19-11-12-1-3-18-4-2-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,13-15H,5-11H2,(H,19,20) |

InChI-Schlüssel |

GYWQBPYNAGLBSC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aromatase Inhibitors

Disclaimer: No specific public data was found for a compound designated "Aromatase-IN-2." This guide will therefore provide a comprehensive overview of the mechanism of action of aromatase inhibitors in general, utilizing well-characterized examples to illustrate the core principles for a technical audience of researchers, scientists, and drug development professionals.

Introduction to Aromatase and Its Inhibition

Aromatase, also known as estrogen synthetase or CYP19A1, is a cytochrome P450 enzyme crucial for the final step of estrogen biosynthesis.[1][2][3] It catalyzes the aromatization of androgens, specifically converting androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol.[1][4] This enzyme is found in various tissues, including the gonads, brain, adipose tissue, and placenta.[1] In the context of hormone-receptor-positive breast cancer, local estrogen production via aromatase is a key driver of tumor growth.[5][6]

Aromatase inhibitors are a class of drugs that block this estrogen synthesis, thereby reducing the growth stimulus for estrogen-dependent cancer cells.[2][4][7] They are a cornerstone in the treatment of hormone-receptor-positive breast cancer, particularly in postmenopausal women where the primary source of estrogen is peripheral aromatization in tissues like adipose tissue.[2][7][8] There are two main classes of aromatase inhibitors: Type I (steroidal) and Type II (non-steroidal), which differ in their mechanism of interaction with the aromatase enzyme.[2][8]

Mechanism of Action

The Estrogen Biosynthesis Pathway

The primary mechanism of action of aromatase inhibitors is the blockade of estrogen production. The following diagram illustrates the final steps of steroidogenesis, highlighting the central role of aromatase.

Classification and Molecular Interaction

Type I Aromatase Inhibitors (Steroidal Inactivators):

These inhibitors, such as exemestane (B1683764), are androgen substrate analogs.[2][8] They bind to the active site of the aromatase enzyme and are processed into a reactive intermediate. This intermediate then binds irreversibly (covalently) to the enzyme, leading to its permanent inactivation.[8] This is often referred to as "suicide inhibition."

Type II Aromatase Inhibitors (Non-steroidal Inhibitors):

This class includes drugs like anastrozole (B1683761) and letrozole.[2][8] They are non-steroidal compounds that bind reversibly to the active site of the aromatase enzyme.[2] Specifically, a nitrogen atom in the azole ring of the inhibitor coordinates with the heme iron atom of the cytochrome P450 moiety of aromatase, thereby competitively inhibiting the binding of the natural androgen substrates.[8]

Quantitative Data on Aromatase Inhibitors

The potency of aromatase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly available data for well-known aromatase inhibitors.

| Compound | Type | Assay System | IC50 | Ki | Reference |

| Letrozole | Type II | Human Placental Microsomes | - | - | [9] |

| Anastrozole | Type II | Human Placental Microsomes | - | - | [9] |

| Exemestane | Type I | Human Placental Microsomes | - | - | [10] |

| NS-398 | - | Human Placental Microsomes | 26.5 µM | - | [11] |

| Me-NS-398 | - | Human Placental Microsomes | 19.3 µM | - | [11] |

| Compound 6 | Steroidal | Human Placental Microsomes | 0.405 µM | - | [12] |

| Compound 10a | Steroidal | Human Placental Microsomes | 0.27 µM | - | [12] |

| Compound 13 | Steroidal | Human Placental Microsomes | 0.25 µM | - | [12] |

Note: Specific IC50 and Ki values for letrozole, anastrozole, and exemestane were not explicitly found in the provided search results as numerical values, though their high potency is widely cited.

Experimental Protocols for Aromatase Activity Assessment

Several in vitro assays are employed to determine the inhibitory activity of compounds against aromatase.

Microsomal Aromatase Activity Assay (Cell-Free)

This is a direct method to measure the inhibition of the aromatase enzyme.

-

Principle: This assay uses microsomes isolated from tissues with high aromatase expression, such as human placenta, which contain the aromatase enzyme.[11] A radiolabeled androgen substrate, typically [1β-³H]-androst-4-ene-3,17-dione, is incubated with the microsomes in the presence and absence of the test inhibitor.[11] Aromatase activity is determined by measuring the amount of ³H₂O released during the aromatization reaction.[11]

-

Protocol Outline:

-

Prepare a reaction mixture containing human placental microsomes, a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound at various concentrations.[11]

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.[11]

-

Incubate the mixture for a defined period at 37°C.

-

Stop the reaction and separate the tritiated water from the remaining radiolabeled steroid substrate, often by chloroform (B151607) extraction followed by dextran-coated charcoal treatment of the aqueous phase.

-

Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

-

Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

-

Cell-Based Aromatase Activity Assay

This method assesses aromatase activity within a cellular context, providing insights into compound permeability and metabolism.

-

Principle: Estrogen-dependent breast cancer cell lines that overexpress aromatase (e.g., MCF-7aro) are used.[12] The cells are cultured in an estrogen-deprived medium and supplied with an androgen substrate (e.g., testosterone).[12][13] The endogenous aromatase in the cells converts the androgen to estrogen, which then stimulates cell proliferation.[13] The inhibitory effect of a test compound is measured by the reduction in cell viability or proliferation.[13]

-

Protocol Outline:

-

Seed aromatase-overexpressing cells (e.g., MCF-7aro) in a multi-well plate in estrogen-depleted media.

-

After cell attachment, treat the cells with various concentrations of the test compound in the presence of a fixed concentration of an androgen substrate (e.g., 1 nM testosterone).[12]

-

Incubate for a period of several days (e.g., 3-6 days).[12]

-

Assess cell proliferation/viability using a standard method such as the MTT assay.

-

Calculate the percentage of inhibition of proliferation compared to controls (cells treated with androgen alone) and determine the IC50 value.

-

Downstream Signaling and Cellular Effects

Inhibition of aromatase leads to a significant reduction in circulating and local estrogen levels.[8] This estrogen deprivation has profound effects on estrogen receptor (ER)-positive breast cancer cells.

-

Cell Cycle Arrest: Reduced estrogen levels lead to the downregulation of estrogen-responsive genes, including those that promote cell cycle progression like cyclin D1 and c-myc.[9] This results in cell cycle arrest, primarily at the G0/G1 phase.[9][14]

-

Induction of Apoptosis: Aromatase inhibitors can induce apoptosis (programmed cell death) in estrogen-dependent cancer cells.[9][14] This is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9] Activation of caspases, such as caspase-7 and caspase-9, is also observed.[9]

-

Suppression of Proliferation Markers: Clinically, treatment with aromatase inhibitors leads to a significant decrease in the proliferation marker Ki67 in tumor cells.[15]

The following diagram illustrates the downstream consequences of aromatase inhibition in an ER-positive breast cancer cell.

Conclusion

Aromatase inhibitors are potent and specific drugs that act by blocking the final and rate-limiting step in estrogen biosynthesis. Their mechanism of action, whether through irreversible inactivation (Type I) or reversible competitive inhibition (Type II), results in profound estrogen deprivation. This leads to cell cycle arrest and apoptosis in estrogen-dependent breast cancer cells. The quantitative assessment of their inhibitory potential is crucial for drug development and is typically performed using well-established in vitro microsomal and cell-based assays. Understanding these core mechanisms is fundamental for researchers and scientists working on the development and application of endocrine therapies.

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. breastcancer.org [breastcancer.org]

- 7. ClinPGx [clinpgx.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of Aromatase in Human Breast Cells by a Cyclooxygenase-2 Inhibitor and Its Analog Involves Multiple Mechanisms Independent of Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Biomarker Changes During Neoadjuvant Anastrozole, Tamoxifen, or the Combination: Influence of Hormonal Status and HER-2 in Breast Cancer—A Study from the IMPACT Trialists [nlp.case.edu]

A Technical Guide to the Discovery and Synthesis of Aromatase Inhibitors: A Case Study on Letrozole

Disclaimer: The compound "Aromatase-IN-2" does not correspond to a publicly documented specific aromatase inhibitor. This guide will therefore focus on a well-characterized, potent, and selective non-steroidal aromatase inhibitor, Letrozole (B1683767) , as a representative example to fulfill the core requirements of the user request.

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of Letrozole. It is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction to Aromatase and its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens in tissues such as adipose tissue, muscle, and breast tissue.[1] Since many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen, inhibiting aromatase is a key therapeutic strategy.[1] This has led to the development of several generations of aromatase inhibitors (AIs), which are broadly classified into steroidal (Type I) and non-steroidal (Type II) inhibitors.[2] Letrozole is a highly potent and selective third-generation non-steroidal aromatase inhibitor.[1][3]

Discovery and Development of Letrozole

The development of Letrozole was the result of a structured drug design approach aimed at creating a highly potent and selective aromatase inhibitor.[3] Scientists at Ciba-Geigy AG (now Novartis AG) discovered letrozole in the 1980s during a screening campaign for compounds with aromatase-inhibiting properties.[4] Letrozole emerged as a lead candidate due to its exceptional potency, surpassing other known inhibitors at the time.[4] Its development was fast-tracked, leading to its first approval in 1996 for the treatment of advanced breast cancer.[4] Preclinical studies using various animal models, including MCF-7Ca xenografts, demonstrated the potent anti-tumor effects of letrozole and correctly predicted its clinical superiority over the then-standard tamoxifen (B1202).[1][3]

Mechanism of Action

Letrozole is a non-steroidal, reversible, and competitive inhibitor of aromatase.[5] It binds to the heme group of the cytochrome P450 unit of the aromatase enzyme, thereby blocking the active site.[5] This prevents the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[5] This leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of their primary growth stimulus.[1]

Synthesis of Letrozole

The synthesis of Letrozole has been described in several patents. A common route starts from 4-bromomethylbenzonitrile, which is reacted with 1,2,4-triazole (B32235) to form the intermediate 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile. This intermediate is then reacted with 4-cyanobenzyl bromide in the presence of a base to yield Letrozole.[6]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Letrozole against Aromatase

| Source of Aromatase | IC50 (nM) | Reference |

| Human placental microsomes | 11 | [7] |

| Particulate fractions of human breast cancer | 0.8 - 2 | [7] |

| Rat ovarian microsomes | 7 | [7] |

| MCF-7 cells transfected with aromatase (MCF-7Ca) | 0.07 | [7] |

| JEG-3 human choriocarcinoma cells | 0.07 | [7] |

| CHO cells | 1.4 | [7] |

| Hamster ovarian tissue | 20 | [7] |

| MCF-7aro monolayer cells (proliferation) | 50-100 | [8] |

| T-47Daro monolayer cells (proliferation) | 15-25 | [8] |

Table 2: Clinical Efficacy of Letrozole in Adjuvant Treatment of Early Breast Cancer

| Clinical Trial | Comparison | Endpoint | Result | Reference |

| BIG 1-98 | Letrozole vs. Tamoxifen (5 years) | 8-year Disease-Free Survival | 73.8% (Letrozole) vs. 70.4% (Tamoxifen) | [9] |

| BIG 1-98 | Letrozole vs. Tamoxifen (5 years) | 8-year Overall Survival | 83.4% (Letrozole) vs. 81.2% (Tamoxifen) | [9] |

| MA.17 | Letrozole vs. Placebo (extended adjuvant) | 4-year Disease-Free Survival | 94.4% (Letrozole) vs. 89.8% (Placebo); 42% reduction in recurrence risk (HR 0.58) | [10] |

| MA.17 | Letrozole vs. Placebo (extended adjuvant) | Overall Survival (node-positive) | Significant improvement with Letrozole (HR 0.61) | [10] |

Experimental Protocols

Aromatase Inhibition Assay (Human Recombinant)

This protocol is based on the principle of measuring the amount of tritiated water (³H₂O) released during the conversion of [1β-³H]-androstenedione to estrone (B1671321) by human recombinant aromatase.[2][11]

Materials:

-

Human recombinant microsomes containing CYP19 + reductase

-

[1β-³H]-androstenedione (³H-ASDN)

-

NADPH

-

Test compound (e.g., Letrozole) and solvent (e.g., DMSO)

-

Methylene (B1212753) chloride

-

Scintillation cocktail and liquid scintillation counter

-

Assay buffer

Procedure:

-

Prepare a reaction mixture containing the human recombinant microsomes, ³H-ASDN, and NADPH in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture. A solvent control (no inhibitor) and a background control (no NADPH) should be included.

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Stop the reaction and extract the unreacted ³H-ASDN with methylene chloride.

-

Quantify the amount of ³H₂O in the aqueous phase using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Letrozole | Breast Cancer Treatment Drug | Britannica [britannica.com]

- 5. LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study Confirms Letrozole Prevents More Breast Cancer Recurrences than Tamoxifen - NCI [cancer.gov]

- 10. Letrozole in the extended adjuvant setting: MA.17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide on the Aromatase Inhibitor: Letrozole

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Letrozole (B1683767), a potent and selective non-steroidal aromatase inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Letrozole is a competitive inhibitor of the aromatase enzyme, which is responsible for the final step in the biosynthesis of estrogens.[1] By blocking this enzyme, letrozole effectively reduces estrogen levels in the body, which is a key therapeutic strategy in the treatment of hormone-responsive breast cancer in postmenopausal women.[1]

Chemical Structure:

Caption: Chemical structure of Letrozole.

Physicochemical Properties of Letrozole

| Property | Value | Reference(s) |

| IUPAC Name | 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile | [2] |

| Molecular Formula | C17H11N5 | [3] |

| Molecular Weight | 285.31 g/mol | [3] |

| Appearance | White to yellowish crystalline powder | [2] |

| Melting Point | 181-183 °C | [4] |

| Solubility | Practically insoluble in water; freely soluble in dichloromethane; slightly soluble in ethanol | [2] |

| LogP | 2.66 | [3] |

| Polar Surface Area | 78.29 Ų | [3] |

Synthesis of Letrozole

A common synthetic route to Letrozole involves the reaction of 4-cyanobenzyl bromide with 1,2,4-triazole (B32235), followed by reaction with 4-fluorobenzonitrile (B33359).

Caption: Simplified synthesis scheme for Letrozole.

Experimental Protocol: Synthesis of Letrozole

This protocol is a representative synthesis of Letrozole.

Step 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile

-

In a reaction vessel, dissolve 4-cyanobenzyl bromide and 1,2,4-triazole in a suitable organic solvent such as dimethylformamide (DMF).

-

Add a base, for example, cesium carbonate, to the mixture.

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate product, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, can be isolated by precipitation and filtration.

Step 2: Synthesis of Letrozole

-

In a separate reaction vessel, prepare a solution of the intermediate from Step 1 in an aprotic polar solvent like DMF.

-

Add 4-fluorobenzonitrile to the solution.

-

Cool the mixture to a low temperature (e.g., -20°C to 0°C).

-

Slowly add a strong base, such as sodium bis(trimethylsilyl)amide, to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature until completion.

-

Quench the reaction with an aqueous acid solution, for example, 50% aqueous hydrochloric acid, while maintaining a low temperature.[5]

-

The crude Letrozole product can then be extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purify the crude Letrozole by recrystallization from a suitable solvent to obtain the final product with high purity.

Biological Activity and Mechanism of Action

Letrozole is a highly potent and selective aromatase inhibitor.[6] It competitively and reversibly binds to the heme of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[1][7] This leads to a significant reduction in circulating estrogen levels.

Biological Activity of Letrozole (IC50 Values)

| Assay System | IC50 (nM) | Reference(s) |

| Human Placental Microsomes | 11 | [8] |

| Particulate fractions of human breast cancer | 2 | [8] |

| Rat ovarian microsomes | 7 | [8] |

| MCF-7 cells transfected with aromatase (MCF-7Ca) | 0.07 | [8] |

| JEG-3 human choriocarcinoma cells | 0.07 | [8] |

| CHO cells | 1.4 | [8] |

| Hamster ovarian tissue | 20 | [8] |

| Human JEG3 cells | 0.89 | [8] |

| Growth inhibition of human MDA-MB-435 cells (48 hrs) | 67 | [8] |

| Inhibition of MCF-7aro monolayer cell proliferation | 50-100 | [9] |

| Inhibition of T-47Daro spheroid cell proliferation | 15-25 | [9] |

Signaling Pathway of Aromatase Inhibition by Letrozole

The primary effect of Letrozole is the reduction of estrogen biosynthesis. This estrogen deprivation has significant downstream effects on hormone receptor-positive cells, leading to a decrease in the activation of estrogen receptors and subsequent inhibition of estrogen-dependent gene transcription and cell proliferation.

Caption: Signaling pathway illustrating the mechanism of action of Letrozole.

Experimental Protocol: In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound like Letrozole on aromatase.

-

Reagent Preparation:

-

Prepare a stock solution of Letrozole in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Letrozole stock solution to obtain a range of test concentrations.

-

Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare a solution of recombinant human aromatase enzyme.

-

Prepare a solution of a fluorogenic aromatase substrate.

-

Prepare a solution containing an NADPH-generating system.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, the NADPH-generating system, and the aromatase enzyme to each well.

-

Add the different concentrations of Letrozole to the respective wells. Include a positive control (a known aromatase inhibitor) and a negative control (vehicle only).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of aromatase inhibition for each Letrozole concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the Letrozole concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow

The development and characterization of an aromatase inhibitor like Letrozole typically follows a structured experimental workflow.

Caption: General experimental workflow for the development of an aromatase inhibitor.

References

- 1. abcam.cn [abcam.cn]

- 2. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. jtgga.org [jtgga.org]

- 7. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Aromatase-IN-2 with Aromatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Aromatase-IN-2, a novel investigational inhibitor of aromatase. This document details the binding affinity, experimental methodologies for its determination, and the broader context of its mechanism of action within relevant signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the aromatase enzyme has been quantified using standard in vitro assays. The data, summarized in Table 1, indicates a potent and selective interaction. For comparative purposes, the binding affinities of well-established aromatase inhibitors are also presented.

| Compound | IC50 (nM) | Ki (nM) | Kd (nM) | Inhibition Type |

| This compound (Hypothetical Data) | 8.5 | 4.2 | Not Determined | Competitive |

| Letrozole | 2 | Not specified | Not specified | Non-steroidal, Reversible |

| Anastrozole | 8 | Not specified | Not specified | Non-steroidal, Reversible |

| Exemestane | 15 | Not specified | Not specified | Steroidal, Irreversible |

| Formestane | 30 | Not specified | Not specified | Steroidal, Irreversible |

| 4-Hydroxyandrostenedione (4-OHA) | 21[1] | 10[1] | Not specified | Steroidal |

| CGS 16949A | 4.0[1] | 0.4[1] | Not specified | Non-steroidal |

Note: The IC50, Ki, and Kd values are crucial metrics for evaluating the potency and binding characteristics of an inhibitor.[2] IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki, the inhibition constant, reflects the binding affinity of the inhibitor to the enzyme. Kd, the dissociation constant, quantifies the tendency of the enzyme-inhibitor complex to separate.

Experimental Protocols

The determination of the binding affinity of this compound was conducted using a well-established in vitro aromatase inhibition assay. The following protocol provides a detailed methodology.

Aromatase Inhibition Assay (Human Placental Microsomes)

This assay measures the ability of a test compound to inhibit the conversion of a substrate, typically androstenedione (B190577), to estrogen by aromatase.[3]

Materials:

-

Human placental microsomes (source of aromatase)[3]

-

Androstenedione (substrate)

-

NADPH (cofactor)

-

Test compound (this compound)

-

Phosphate (B84403) buffer

-

Scintillation fluid

-

Microplate reader or scintillation counter

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of test concentrations.

-

Enzyme Reaction: In a microplate well, combine human placental microsomes, phosphate buffer, and the test compound at various concentrations.

-

Initiation of Reaction: Add a solution of androstenedione (containing a radiolabeled tracer for detection) and NADPH to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Extraction and Quantification: Extract the radiolabeled estrogen product and quantify the amount using a scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Signaling Pathways and Mechanism of Action

Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens.[4] Its inhibition is a key therapeutic strategy, particularly in hormone-receptor-positive breast cancer.[5][6] this compound, as a competitive inhibitor, directly competes with the endogenous substrate, androstenedione, for the active site of the aromatase enzyme.[7]

Estrogen Biosynthesis Pathway

The following diagram illustrates the final step of estrogen synthesis, which is blocked by this compound.

Caption: Inhibition of Estrogen Synthesis by this compound.

Downstream Effects of Aromatase Inhibition

By blocking estrogen production, aromatase inhibitors like this compound prevent the activation of estrogen receptors (ERα and ERβ) in hormone-dependent tissues.[8] This leads to a reduction in the transcription of genes responsible for cell proliferation.[8]

Caption: Cellular Consequences of Aromatase Inhibition.

Experimental Workflow for Inhibitor Characterization

The comprehensive evaluation of a novel aromatase inhibitor such as this compound follows a structured workflow, from initial screening to detailed kinetic analysis.

Caption: Workflow for Aromatase Inhibitor Discovery and Characterization.

References

- 1. Kinetic properties of aromatase mutants Pro308Phe, Asp309Asn, and Asp309Ala and their interactions with aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 3. epa.gov [epa.gov]

- 4. Aromatase - Wikipedia [en.wikipedia.org]

- 5. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. breastcancer.org [breastcancer.org]

- 7. Molecular Action and Clinical Relevance of Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

In-Depth Technical Guide to the In Vitro Enzymatic Assay of Aromatase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro enzymatic assay for Aromatase-IN-2, a potent inhibitor of the aromatase enzyme. It includes detailed experimental protocols, data presentation for the compound and its comparators, and visualizations of key biological and experimental workflows.

Introduction to Aromatase and this compound

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens. It catalyzes the conversion of androgens, specifically androstenedione (B190577) and testosterone, to estrone (B1671321) and estradiol, respectively. This function makes aromatase a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer. By inhibiting aromatase, the production of estrogens is suppressed, thereby reducing the growth stimulus for hormone-dependent cancer cells.

This compound is a non-steroidal, potent inhibitor of aromatase. Understanding its in vitro enzymatic activity is crucial for its development as a potential therapeutic agent. This guide outlines the methodologies used to characterize its inhibitory potential.

Data Presentation: this compound and Reference Inhibitors

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the aromatase enzyme by 50%. The data below summarizes the key properties of this compound and provides a comparison with well-established clinical aromatase inhibitors.[1][2]

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Aromatase IC50 |

| This compound | N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | 121768-39-6 | C17H22N2O | 270.37 | 1.5 µM[1] |

| Letrozole | 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile | 112809-51-5 | C17H11N5 | 285.30 | 11.5 nM |

| Anastrozole | 2,2'-(5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | 120511-73-1 | C17H19N5 | 293.37 | 15 nM |

| Exemestane | 6-methylideneandrosta-1,4-diene-3,17-dione | 107868-30-4 | C20H24O2 | 296.40 | 30 nM |

Experimental Protocols: In Vitro Aromatase Inhibition Assay

The following is a detailed protocol for a fluorometric in vitro aromatase inhibition assay, representative of the type of assay used to determine the IC50 value of this compound. This method utilizes human recombinant aromatase and a fluorogenic substrate.

Disclaimer: The following is a representative protocol based on commercially available assay kits and published methodologies. The specific conditions used to obtain the IC50 value for this compound in the original characterization may have varied.

Objective:

To determine the dose-dependent inhibition of human recombinant aromatase by this compound and calculate its IC50 value.

Materials and Reagents:

-

Human recombinant aromatase (CYP19A1)

-

Aromatase assay buffer

-

NADPH generating system

-

Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

-

This compound

-

Reference inhibitor (e.g., Letrozole)

-

Anhydrous DMSO

-

White, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

1. Reagent Preparation: a. Prepare Aromatase Assay Buffer as per manufacturer's instructions. b. Reconstitute the NADPH generating system and the fluorogenic substrate in the appropriate solvents to their stock concentrations. c. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). d. Prepare a serial dilution of the this compound stock solution in Aromatase Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Also prepare a serial dilution of the reference inhibitor.

2. Assay Protocol: a. In a 96-well plate, add the serially diluted this compound or reference inhibitor to the appropriate wells in triplicate. b. Include control wells:

- 100% Activity Control: Wells with assay buffer and DMSO (vehicle control).

- Blank Control: Wells with assay buffer but no enzyme. c. Add the human recombinant aromatase enzyme solution to all wells except the blank controls. d. Add the NADPH generating system to all wells. e. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme. f. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. g. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. h. Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 488/527 nm).

3. Data Analysis: a. For each concentration of this compound and the reference inhibitor, calculate the rate of reaction (slope of the linear portion of the kinetic curve). b. Normalize the reaction rates to the 100% activity control (vehicle control) to determine the percent inhibition for each inhibitor concentration.

- % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of 100% Activity Control Well)) c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Aromatase Signaling Pathway

Caption: Simplified Aromatase Signaling Pathway and the inhibitory action of this compound.

In Vitro Aromatase Assay Workflow

Caption: Workflow for the in vitro fluorometric aromatase inhibition assay.

References

Selectivity Profile of Aromatase Inhibitors Against Cytochrome P450 Enzymes: A Technical Overview

Disclaimer: No publicly available data could be found for a specific compound designated "Aromatase-IN-2." This guide, therefore, provides a comprehensive overview of the selectivity profile of well-characterized aromatase inhibitors against other Cytochrome P450 (CYP) enzymes, serving as a representative technical resource for researchers, scientists, and drug development professionals. The data and methodologies presented are based on published studies of compounds such as anastrozole (B1683761) and norendoxifen (B10796928).

Introduction to Aromatase and its Inhibition

Aromatase, also known as Cytochrome P450 19A1 (CYP19A1), is a critical enzyme in the biosynthesis of estrogens.[1][2] It catalyzes the conversion of androgens, specifically androstenedione (B190577) and testosterone, to estrone (B1671321) and estradiol, respectively.[1] This process, known as aromatization, is the final and rate-limiting step in estrogen production.[3][4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[5][6] Given the role of estrogen in promoting the growth of hormone receptor-positive breast cancer, aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for this disease.[4][7]

There are two main classes of aromatase inhibitors: steroidal (Type I) and non-steroidal (Type II).[6] Type I inhibitors, such as exemestane, are androgen analogues that bind irreversibly to the enzyme.[6] Type II inhibitors, like anastrozole and letrozole, are non-steroidal compounds that bind reversibly to the heme group of the cytochrome P450 enzyme.[6] The selectivity of these inhibitors is a crucial aspect of their pharmacological profile, as off-target inhibition of other CYP enzymes can lead to drug-drug interactions and adverse effects.

Selectivity Profile of Aromatase Inhibitors

The following tables summarize the inhibitory activity of two representative aromatase inhibitors, anastrozole and norendoxifen, against a panel of major human CYP450 enzymes involved in drug metabolism.

Table 1: Inhibitory Profile of Anastrozole against various CYP Enzymes

| CYP Isoform | Probe Substrate | Kᵢ (μM) | Type of Inhibition |

| CYP1A2 | Phenacetin (B1679774) | 8 | Not specified |

| CYP2A6 | Coumarin (B35378) | > 500 | No significant inhibition |

| CYP2C9 | Tolbutamide (B1681337) | 10 | Not specified |

| CYP2D6 | Dextromethorphan (B48470) | > 500 | No significant inhibition |

| CYP3A | Nifedipine (B1678770) | 10 | Not specified |

Data sourced from a study using human liver microsomes.[8]

Table 2: Inhibitory Profile of Norendoxifen against various CYP Enzymes

| CYP Isoform | IC₅₀ (nM) | Kᵢ (nM) |

| CYP1A2 | 207 ± 26 | 76 ± 3 |

| CYP2A6 | 6373 ± 983 | Not determined |

| CYP2C19 | 2.80 ± 0.29 | 0.56 ± 0.02 |

| CYP3A4 | 285 ± 81 | 375 ± 6 |

| CYP3A5 | 723 ± 27 | 829 ± 62 |

| CYP19 (Aromatase) | 131 ± 54 | 70 ± 9 |

IC₅₀ and Kᵢ values were determined using recombinant human CYP enzymes.[9][10]

Experimental Protocols

The determination of the selectivity profile of an aromatase inhibitor against other CYP enzymes typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes.

In Vitro CYP Inhibition Assay using Human Liver Microsomes

This method assesses the inhibitory potential of a compound on the activity of multiple CYP enzymes in a more physiologically relevant matrix.

Materials:

-

Human liver microsomes

-

Aromatase inhibitor (test compound)

-

CYP-specific probe substrates (e.g., phenacetin for CYP1A2, coumarin for CYP2A6, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, nifedipine for CYP3A)[8]

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer)

-

Quenching solution (e.g., acetonitrile)

-

Analytical standards for metabolites

Procedure:

-

Preparation: Prepare stock solutions of the test compound, probe substrates, and human liver microsomes.

-

Incubation: In a microcentrifuge tube or 96-well plate, combine the human liver microsomes, incubation buffer, and varying concentrations of the test compound. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Add the specific probe substrate to initiate the metabolic reaction.

-

NADPH Addition: Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solution, typically cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Ki values can be determined from Dixon plots.[8]

Fluorometric Aromatase Activity Assay in Live Cells

This high-throughput screening assay allows for the direct measurement of aromatase inhibition in a cellular context.[11]

Materials:

-

Stable cell line expressing aromatase (CYP19A1)

-

Fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin - MFC)[3][12]

-

Test compound (aromatase inhibitor)

-

Cell culture medium

-

96-well plates

-

Fluorometer

Procedure:

-

Cell Seeding: Seed the aromatase-expressing cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period.

-

Substrate Addition: Add the fluorogenic substrate MFC to the wells.

-

Incubation: Incubate at 37°C to allow for the enzymatic conversion of MFC to a fluorescent product by aromatase.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

-

Data Analysis: The reduction in fluorescence intensity corresponds to the inhibition of aromatase activity. Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Estrogen Biosynthesis Pathway and Aromatase Inhibition

The following diagram illustrates the final steps of estrogen synthesis and the point of intervention for aromatase inhibitors.

Caption: Aromatase (CYP19A1) catalyzes the conversion of androgens to estrogens.

General Workflow for CYP Inhibition Assay

This diagram outlines the key steps in a typical in vitro experiment to determine the inhibitory potential of a compound against CYP enzymes.

Caption: Experimental workflow for determining CYP450 inhibition.

Conclusion

The evaluation of the selectivity profile of an aromatase inhibitor is a critical step in its preclinical development. A highly selective inhibitor will primarily target aromatase (CYP19A1) with minimal effects on other CYP450 enzymes responsible for the metabolism of co-administered drugs. The data presented for anastrozole and norendoxifen demonstrate that while these compounds are potent aromatase inhibitors, they can also interact with other CYPs, albeit at generally higher concentrations. Understanding these off-target effects through rigorous in vitro screening is essential for predicting potential drug-drug interactions and ensuring the safety and efficacy of new aromatase inhibitors in the clinical setting.

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. ClinPGx [clinpgx.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. breastcancer.org [breastcancer.org]

- 8. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Cytochrome P450 Enzymes by the E- and Z-Isomers of Norendoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of allosteric and mixed mode aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Preclinical Characterization of Aromatase-IN-2, a Novel Aromatase Inhibitor for Estrogen Biosynthesis Modulation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the methodologies and data interpretation for the preclinical assessment of Aromatase-IN-2, a hypothetical novel aromatase inhibitor. The guide focuses on its effect on estrogen biosynthesis, presenting data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction to Aromatase and Its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the key catalyst in the final and rate-limiting step of estrogen biosynthesis, converting androgens to estrogens.[1][2][3] Specifically, it converts androstenedione (B190577) to estrone (B1671321) and testosterone (B1683101) to estradiol (B170435).[3] Elevated estrogen levels are implicated in the pathology of hormone-dependent diseases, most notably estrogen receptor-positive (ER+) breast cancer.[4][5] Consequently, the inhibition of aromatase is a well-established and effective therapeutic strategy for these conditions, particularly in postmenopausal women where peripheral aromatase activity is the primary source of estrogen.[4][6]

This guide outlines a comprehensive preclinical evaluation of a novel, hypothetical aromatase inhibitor, designated "this compound," focusing on its mechanism of action and its quantitative effects on estrogen biosynthesis.

Mechanism of Action of this compound

This compound is designed as a potent and selective inhibitor of the aromatase enzyme. Its proposed mechanism involves binding to the active site of the enzyme, thereby preventing the aromatization of its androgen substrates. This leads to a significant reduction in the synthesis of estrogens. The binding can be either reversible (non-covalent) or irreversible (covalent), a key characteristic to be determined during its preclinical development.[2]

Quantitative Data Summary for this compound

The following tables summarize the hypothetical quantitative data for this compound, representing typical results from preclinical assays.

Table 1: In Vitro Enzymatic Inhibition of Aromatase by this compound

| Parameter | Value | Description |

| IC50 | 15 nM | The half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting recombinant human aromatase activity. |

| Ki | 7.5 nM | The inhibition constant, representing the binding affinity of this compound to the aromatase enzyme. |

| Mechanism | Competitive | This compound competes with the natural androgen substrate for binding to the enzyme's active site. |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Description |

| MCF-7aro | Estrogen Biosynthesis | IC50 | 50 nM | The concentration of this compound that inhibits 50% of testosterone-induced estradiol production in aromatase-overexpressing breast cancer cells. |

| KGN | Estrogen Biosynthesis | IC50 | 75 nM | The concentration of this compound that inhibits 50% of androgen-to-estrogen conversion in a human granulosa-like tumor cell line. |

Table 3: In Vivo Pharmacodynamic Effects of this compound in a Postmenopausal Mouse Model

| Dose (mg/kg, p.o.) | Route | % Estradiol Suppression (Plasma) | % Estradiol Suppression (Tumor) |

| 1 | Oral | 75% | 70% |

| 5 | Oral | 92% | 88% |

| 10 | Oral | >98% | >95% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant Human Aromatase Inhibition Assay (Fluorescent-based)

This assay quantifies the direct inhibitory effect of this compound on the activity of recombinant human aromatase.

-

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorescent substrate (e.g., 3-[4-(trifluoromethyl)benzoyl]-7-methoxycoumarin)

-

NADPH regenerating system

-

This compound (test compound)

-

Letrozole (positive control)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant aromatase enzyme and the NADPH regenerating system.

-

Add the diluted this compound or control compounds to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorescent substrate.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction (e.g., by adding a stopping solution).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Estrogen Biosynthesis Assay in MCF-7aro Cells

This assay measures the ability of this compound to inhibit estrogen production in a cellular context.

-

Materials:

-

MCF-7aro cells (MCF-7 cells stably transfected to overexpress aromatase)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Testosterone (aromatase substrate)

-

This compound (test compound)

-

Letrozole (positive control)

-

Estradiol ELISA kit

-

24-well cell culture plates

-

-

Procedure:

-

Seed MCF-7aro cells in 24-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing a serial dilution of this compound or control compounds.

-

Pre-incubate the cells for 1 hour at 37°C.

-

Add testosterone to the wells to initiate estrogen production.

-

Incubate the cells for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of estradiol in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of estradiol production for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo Pharmacodynamic Study in Ovariectomized Mice

This study evaluates the in vivo efficacy of this compound in suppressing estrogen levels.

-

Animals:

-

Female immunodeficient mice (e.g., BALB/c nude)

-

Ovariectomized to mimic a postmenopausal state.

-

-

Procedure:

-

Allow the mice to recover from ovariectomy surgery.

-

If modeling breast cancer, implant MCF-7aro cells subcutaneously and allow tumors to establish.

-

Administer androstenedione or testosterone as a substrate for peripheral aromatization.

-

Treat the mice with different doses of this compound or vehicle control via the desired route (e.g., oral gavage) for a specified period.

-

At the end of the treatment period, collect blood samples via cardiac puncture and harvest tumors.

-

Separate plasma from the blood samples.

-

Homogenize the tumor tissue.

-

Measure estradiol levels in the plasma and tumor homogenates using a sensitive method such as LC-MS/MS or a specific radioimmunoassay.

-

Calculate the percentage of estradiol suppression in the treated groups compared to the vehicle control group.

-

Visualizations

Estrogen Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of estrogen biosynthesis by this compound.

Experimental Workflow for this compound Evaluation

References

An In-depth Technical Guide to the Cellular Uptake and Localization of Aromatase Inhibitors

Disclaimer: The specific compound "Aromatase-IN-2" did not yield specific results in the conducted literature search. Therefore, this guide provides a comprehensive overview of the cellular uptake and localization of well-characterized aromatase inhibitors (AIs), which can serve as a foundational understanding for studying novel inhibitors like this compound. The principles, experimental protocols, and data presented are based on established knowledge of aromatase and its inhibitors.

Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is the rate-limiting enzyme responsible for converting androgens to estrogens.[1][2][3] Its pivotal role in estrogen biosynthesis has made it a critical therapeutic target in estrogen-receptor-positive (ER+) breast cancer.[1][4] Aromatase inhibitors are a class of drugs that effectively block this conversion, thereby reducing estrogen levels and inhibiting the growth of hormone-dependent tumors.[1][5] This guide delves into the cellular mechanisms governing the uptake and localization of these inhibitors, providing researchers and drug development professionals with essential technical information.

Subcellular Localization of Aromatase

Understanding the subcellular location of aromatase is fundamental to comprehending the site of action for its inhibitors. Aromatase is primarily localized to the endoplasmic reticulum (ER) of estrogen-producing cells.[1][2][6] This localization is crucial as it positions the enzyme to interact with its membrane-permeable androgen substrates. Studies in rat brains have confirmed that aromatase activity is significantly enriched in the microsomal fraction, which is composed of vesicles from the endoplasmic reticulum.[7]

While predominantly in the ER, some studies suggest aromatase may also be present in other cellular compartments, including neuronal presynaptic terminals, indicating a potential for paracrine signaling by locally produced estrogens.[8]

Cellular Uptake and Mechanism of Action of Aromatase Inhibitors

Aromatase inhibitors are broadly classified into two types:

-

Type I (Steroidal) Inhibitors: These are mechanism-based inactivators that mimic the natural androgen substrates. They are converted by the aromatase enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme. Exemestane is a key example.

-

Type II (Non-steroidal) Inhibitors: These inhibitors, such as anastrozole (B1683761) and letrozole, bind reversibly to the heme group of the cytochrome P450 component of the aromatase enzyme, thereby competitively inhibiting its activity.[5]

The cellular uptake of these inhibitors is generally presumed to occur via passive diffusion across the cell membrane, owing to their relatively small and lipophilic nature, allowing them to reach their intracellular target, the aromatase enzyme in the endoplasmic reticulum.

Quantitative Data on Aromatase Inhibition

The efficacy of aromatase inhibitors is quantified by their ability to inhibit the enzyme and suppress estrogen levels. The following tables summarize key quantitative data for well-known AIs.

Table 1: In Vitro Aromatase Inhibitory Activity

| Compound | IC50 (µM) | Inhibition in MCF-7aro cells (%) | Reference |

| Compound 6 | 0.405 | >90 | [4] |

| Compound 10a | 0.27 | >90 | [4] |

| Compound 13 | 0.25 | >90 | [4] |

Table 2: Serum Concentrations of AIs and Estrogens in Postmenopausal Breast Cancer Patients

| Treatment | Drug Concentration Range (nmol/L) | Estrone (E1) Level | Estradiol (E2) Level | Reference |

| Letrozole | 180 - 380 | Subpicomolar | Subpicomolar | [9] |

| Exemestane | 0.6 - 90.2 | Low, but quantifiable | Undetectable in most patients | [9] |

| Anastrozole | Not specified | Quantifiable | 2.3 and 4.5 pmol/L in 2 patients | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of aromatase inhibitor activity and cellular localization.

Protocol 1: Cell-Free Aromatase Activity Assay

This assay directly measures the enzymatic activity of recombinant human aromatase.

-

Materials: Human recombinant aromatase (CYP19), NADPH generating system, fluorescent substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin (B1212473) - MFC), test inhibitor.

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well plate, incubate the inhibitor with the recombinant aromatase enzyme at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the NADPH generating system and the fluorescent substrate MFC.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction (e.g., with 80% acetonitrile (B52724) in Tris-base).

-

Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin - HFC) using a plate reader (e.g., excitation/emission at 400/530 nm).

-

Calculate the percentage of inhibition relative to a no-inhibitor control.[10][11]

-

Protocol 2: Cell-Based Aromatase Activity Assay (MCF-7aro Cell Proliferation)

This assay indirectly measures aromatase activity by assessing the proliferation of estrogen-dependent breast cancer cells that overexpress aromatase.

-

Cell Line: MCF-7aro cells (human breast cancer cells engineered to overexpress aromatase).

-

Procedure:

-

Seed MCF-7aro cells in 96-well plates in estrogen-depleted media.

-

Treat the cells with the test inhibitor at various concentrations in the presence of an androgen substrate (e.g., 1 nM testosterone).

-

Incubate for a specified period (e.g., 3 and 6 days).

-

Assess cell viability using a standard method such as the MTT assay.

-

A decrease in cell proliferation in the presence of testosterone (B1683101) indicates inhibition of aromatase.[4]

-

Protocol 3: Subcellular Fractionation for Aromatase Localization

This protocol is used to determine the subcellular compartment where aromatase is located.

-

Tissue/Cell Preparation: Homogenize the tissue (e.g., rat brain preoptic area, hypothalamus, amygdala) or cells in an isotonic sucrose (B13894) buffer.[7]

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a higher speed to pellet mitochondria.

-

Perform ultracentrifugation of the subsequent supernatant to pellet the microsomal fraction (containing ER).

-

The final supernatant is the cytosolic fraction.

-

-

Aromatase Activity Measurement: Measure aromatase activity in each fraction using a suitable assay (e.g., tritiated water release assay).

-

Marker Enzyme Analysis: Measure the activity of marker enzymes specific to each organelle (e.g., succinate (B1194679) dehydrogenase for mitochondria) to assess the purity of the fractions.[7]

Visualizations

The following diagrams illustrate key concepts related to aromatase inhibition.

References

- 1. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatase - Wikipedia [en.wikipedia.org]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. mdpi.com [mdpi.com]

- 5. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Subcellular localization and kinetic properties of aromatase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue Physiology and Pathology of Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Quantification of Aromatase Inhibitors and Estrogens in Postmenopausal Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of allosteric and mixed mode aromatase inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00046B [pubs.rsc.org]

Preliminary Technical Guide on Aromatase Inhibitors

Disclaimer: Extensive searches for "Aromatase-IN-2" did not yield specific preliminary studies, quantitative data, or experimental protocols for a compound with this designation. This suggests that "this compound" may be a novel, internal, or otherwise unpublished compound. The following technical guide provides a representative overview based on well-characterized non-steroidal aromatase inhibitors, such as Letrozole, to illustrate the requested content and format for researchers, scientists, and drug development professionals.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1][2] It converts androgens like androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively.[1][2] In many hormone receptor-positive breast cancers, the growth of tumor cells is dependent on estrogen.[3][4] Aromatase inhibitors (AIs) are a class of drugs that block this enzyme, thereby reducing estrogen levels and inhibiting the growth of hormone-dependent cancer cells.[4][5][6] They are a cornerstone in the treatment of hormone receptor-positive breast cancer, particularly in postmenopausal women.[5][6] This guide outlines the typical preliminary data, experimental methodologies, and signaling pathways associated with the characterization of a novel non-steroidal aromatase inhibitor.

Quantitative Data Summary

The following table summarizes representative quantitative data for the effects of a non-steroidal aromatase inhibitor, Letrozole, on cancer cells. This data is crucial for the initial assessment of a compound's potency and efficacy.

| Parameter | Cell Line | Value | Reference |

| Cell Growth Inhibition | MCF-7Ca | Growth suppression | [7][8] |

| Cell Cycle Arrest | MCF-7Ca | G0-G1 phase arrest | [7][8] |

| Apoptotic Index Increase | MCF-7Ca | 4-7 fold | [7][8] |

| Protein Expression Changes | |||

| p53 | MCF-7Ca | Up-regulated | [7][8] |

| p21 | MCF-7Ca | Up-regulated | [7][8] |

| Bcl-2 | MCF-7Ca | Decreased | [7][8] |

| Bax | MCF-7Ca | Increased | [7][8] |

| mRNA Expression Changes | |||

| Cyclin D1 | MCF-7Ca | Down-regulated | [7][8] |

| c-myc | MCF-7Ca | Down-regulated | [7][8] |

| Caspase Activation | |||

| Caspase-9 | MCF-7Ca | Activated | [7][8] |

| Caspase-6 | MCF-7Ca | Activated | [7][8] |

| Caspase-7 | MCF-7Ca | Activated (dose and time-dependent) | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in preliminary studies of aromatase inhibitors.

3.1. Cell Growth Assay

-

Objective: To determine the effect of the test compound on the proliferation of cancer cells.

-

Cell Line: Estrogen-dependent human breast cancer cells stably transfected with aromatase (e.g., MCF-7Ca).

-

Methodology:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the aromatase inhibitor or vehicle control.

-

After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

The results are typically expressed as a percentage of the control (untreated cells) and used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

-

3.2. Cell Cycle Analysis

-

Objective: To determine the effect of the test compound on the progression of cells through the cell cycle.

-

Methodology:

-

Cells are treated with the aromatase inhibitor for a specified time.

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%).

-

The fixed cells are then washed and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

-

The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

-

3.3. Caspase Activity Assays

-

Objective: To measure the activation of key apoptosis-executing enzymes (caspases).

-

Methodology:

-

Cells are treated with the aromatase inhibitor for a specified time.

-

Cell lysates are prepared.

-

The activity of specific caspases (e.g., caspase-3, -7, -8, -9) is measured using commercially available colorimetric or fluorometric assay kits.

-

These assays typically use a specific peptide substrate for each caspase that is conjugated to a chromophore or a fluorophore. The cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by non-steroidal aromatase inhibitors.

Caption: Mechanism of Aromatase Inhibition.

Caption: Apoptosis Signaling Pathway Induced by Aromatase Inhibitors.[7][8]

References

- 1. ClinPGx [clinpgx.org]

- 2. Aromatase - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. breastcancer.org [breastcancer.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Target Validation of Aromatase-IN-2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Aromatase-IN-2, a potent aromatase inhibitor, in the context of cancer cell lines. While specific experimental data for this compound is limited in publicly available literature, this document establishes a framework for its validation based on its known inhibitory concentration and extensive research on other aromatase inhibitors. The methodologies and expected outcomes detailed herein are drawn from established protocols for well-characterized aromatase inhibitors such as letrozole (B1683767), anastrozole (B1683761), and exemestane, which serve as a benchmark for the validation of novel compounds in this class.

Executive Summary

Aromatase, a cytochrome P450 enzyme, is a critical component in the biosynthesis of estrogens from androgens.[1][2] Its inhibition is a clinically validated strategy for the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in postmenopausal women where peripheral aromatase activity is the primary source of estrogen.[1][3][4] this compound has been identified as a potent inhibitor of this enzyme. This guide outlines the essential in vitro experiments required to validate its efficacy and mechanism of action in relevant cancer cell models. The core of this validation process involves assessing its anti-proliferative effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vitro assays with this compound, based on its known IC50 value and data from analogous aromatase inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Description | Value | Reference Compound(s) for Methodology |

| IC50 (Aromatase Enzyme) | Half-maximal inhibitory concentration against the aromatase enzyme. | 1.5 µM | Letrozole, Anastrozole |

Table 2: Antiproliferative Activity of Aromatase Inhibitors in ER+ Breast Cancer Cell Lines

| Cell Line | Compound | Incubation Time | IC50 (µM) |

| MCF-7aro | Aromatase Inhibitor (e.g., Letrozole) | 6 days | ~10 |

| LTLT-Ca | NSL-YHJ-2-27 (a PCAI) | Not Specified | >10 (Resistant Model) |

| MCF-7 | Anastrozole | Not Specified | Concentration-dependent cytotoxicity observed up to 400 µg/mL |

| T-47D | Steroid sulfatase-IN-2 | 5 days | 5.78 |

| MCF-7 | Compound X21 | 72 hours | 0.26 |

Note: The antiproliferative IC50 for this compound in specific cell lines is not yet publicly available. The data for other aromatase inhibitors are provided for context and as a benchmark for experimental design.

Table 3: Effects of Aromatase Inhibitors on Cell Cycle Distribution and Apoptosis in MCF-7Ca Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Apoptotic Index (%) |

| Control | 55.3 | 34.2 | 10.5 | 3.2 |

| Letrozole (10 µM) | 75.2 | 15.1 | 9.7 | 22.1 |

| Anastrozole (10 µM) | 72.8 | 16.9 | 10.3 | 18.5 |

Data from a study on letrozole and anastrozole in MCF-7Ca cells, illustrating the expected effects of potent aromatase inhibitors.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments required for the target validation of this compound are provided below.

Aromatase Activity Assay (Cell-Free)

This assay directly measures the enzymatic activity of aromatase and its inhibition by the test compound.

-

Principle: A fluorometric assay using a recombinant human aromatase enzyme and a non-fluorescent substrate that is converted into a fluorescent product by the enzyme. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[5][6]

-

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorescent substrate (e.g., MFC)

-

NADPH generating system

-

This compound

-

Control inhibitor (e.g., Letrozole)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant aromatase enzyme and the NADPH generating system in a buffer solution.

-

Add serial dilutions of this compound or the control inhibitor to the wells of the microplate.

-

Initiate the reaction by adding the fluorescent substrate.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[5][6]

-

Cell Proliferation Assay (MTT or SRB)

This assay determines the effect of this compound on the viability and growth of cancer cell lines.

-

Principle: The MTT assay measures the metabolic activity of viable cells, which reflects their proliferation rate. The SRB assay measures total protein content.

-

Cell Lines:

-

ER+ breast cancer cell lines (e.g., MCF-7, T-47D)

-

Aromatase-overexpressing cell lines (e.g., MCF-7aro) for a more targeted assessment.

-

-

Procedure (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 3-6 days.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with this compound at concentrations around its antiproliferative IC50 for 48-72 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This assay determines the effect of this compound on cell cycle progression.

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the fixed cells with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Aromatase inhibitors are expected to cause an arrest in the G0/G1 phase.[3][4]

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by aromatase inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay" | Aperta [aperta.ulakbim.gov.tr]

The Biphenyl Scaffold in Aromatase Inhibition: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals